

Rad 243: An In-depth Technical Guide to a Potent Sodium Channel Blocker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rad 243

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Abstract

Rad 243 is a research chemical identified as a potent sodium channel blocker with significant antiarrhythmic activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for studying its effects on voltage-gated sodium channels are presented, along with a summary of key quantitative data from seminal studies. Furthermore, this document includes visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Chemical Structure and Properties

Rad 243, with the CAS Number 103825-20-3, is a derivative of lidocaine, a well-known local anesthetic and Class Ib antiarrhythmic agent. Its chemical structure is characterized by an aromatic head, a linker region, and a tertiary amine group, features common to many sodium channel blockers.

Chemical Structure:

- IUPAC Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
- Molecular Formula: C₁₈H₃₀N₂O

- SMILES: O=C(CN(CCCCCCCC)C)NC1=C(C)C=CC=C1C

Physicochemical Properties:

A summary of the known physicochemical properties of **Rad 243** is presented in Table 1. It is important to note that comprehensive experimental data for some properties are not readily available in the public domain.

Property	Value	Source
Molecular Weight	290.44 g/mol	--INVALID-LINK--
CAS Number	103825-20-3	--INVALID-LINK--
Appearance	White to off-white powder	Inferred from typical small molecule drugs
Storage (Powder)	-20°C for 3 years	--INVALID-LINK--
Storage (In solvent)	-80°C for 1 year	--INVALID-LINK--

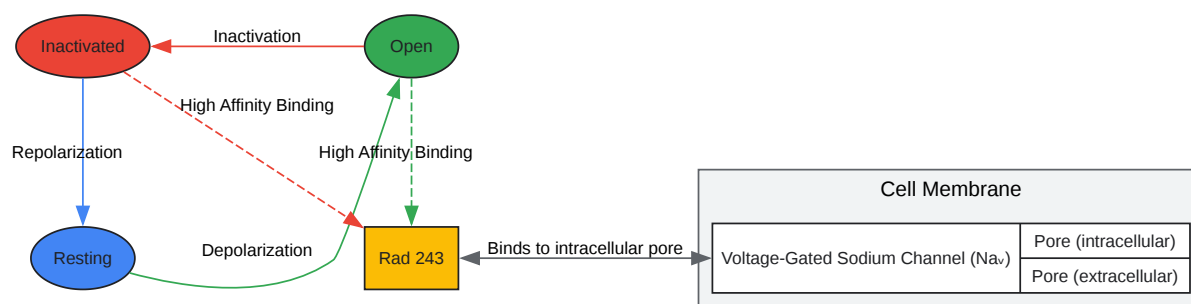
Biological Activity and Mechanism of Action

Rad 243 functions as a sodium channel blocker, a class of drugs that modulate the function of voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. By blocking these channels, **Rad 243** can reduce the excitability of these cells, which underlies its antiarrhythmic effects.

The mechanism of action of **Rad 243** is believed to be similar to that of other Class I antiarrhythmic drugs, exhibiting a state-dependent block of the sodium channel. This means that the drug has different affinities for the resting, open, and inactivated states of the channel. The "Modulated Receptor Hypothesis" suggests that drugs like **Rad 243** have a higher affinity for the open and inactivated states of the channel. This leads to a "use-dependent" or "frequency-dependent" block, where the blocking effect is more pronounced at higher frequencies of channel activation, such as during tachycardia.^[1]

The interaction of **Rad 243** with the sodium channel is thought to occur at a receptor site within the pore of the channel. The protonated tertiary amine of **Rad 243** is crucial for its blocking activity.

Below is a diagram illustrating the proposed mechanism of action of **Rad 243** on the voltage-gated sodium channel.



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Caption: Proposed mechanism of **Rad 243** action on the voltage-gated sodium channel.

Experimental Data

The primary research on **Rad 243** has focused on its electrophysiological effects on cardiac sodium channels. A key study by Grant et al. (2000) investigated its blocking action on wild-type and inactivation-deficient cardiac Na⁺ channels.

Quantitative Data from Electrophysiological Studies:

Parameter	Value	Cell Type	Study
Association Rate (k _{on})	~10 ⁶ M ⁻¹ s ⁻¹	HEK-293 cells expressing cardiac Na ⁺ channels	Grant et al. (2000)
Use-Dependent Block	Significant	HEK-293 cells expressing cardiac Na ⁺ channels	Grant et al. (2000)

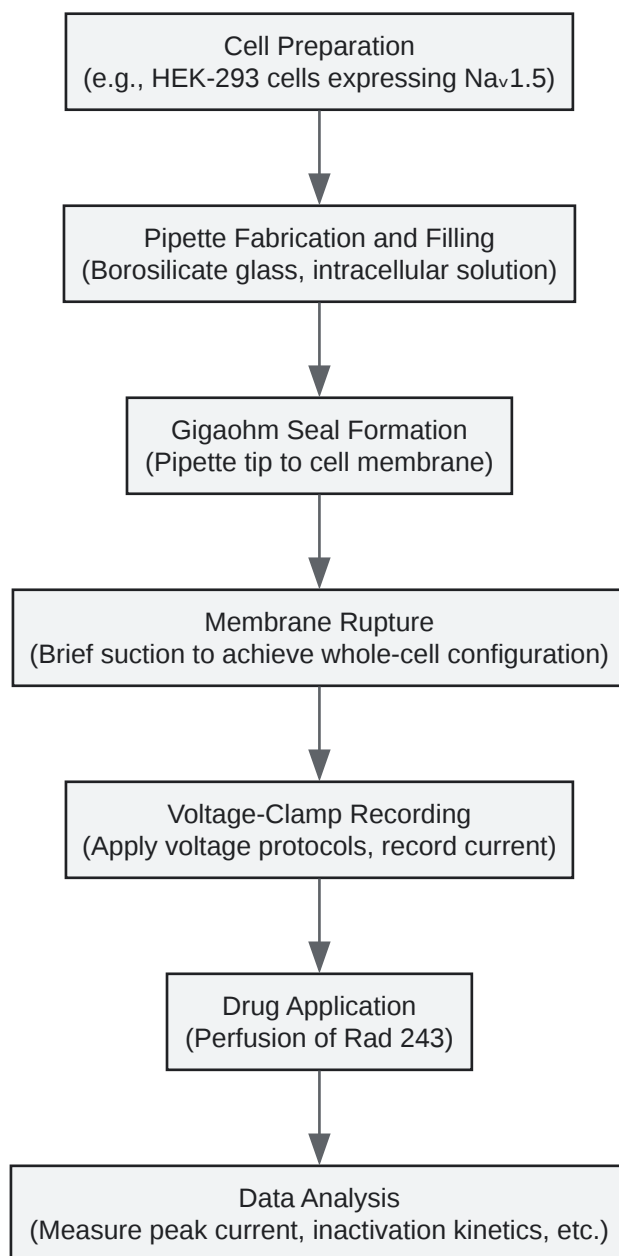
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **Rad 243**. These protocols are based on standard techniques in the field and the specific details reported in the relevant literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the macroscopic sodium currents from an entire cell.

Experimental Workflow:



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Caption: Workflow for whole-cell patch-clamp recording to study **Rad 243**.

Detailed Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK-293) cells stably expressing the human cardiac sodium channel (hNav1.5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection

antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

- Solutions:
 - External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with CsOH.
- Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 1-3 MΩ when filled with the internal solution.
- Recording Procedure:
 - Cells are transferred to a recording chamber on an inverted microscope and perfused with the external solution.
 - A patch pipette is brought into contact with a cell, and a gigaohm seal is formed by applying gentle suction.
 - The cell membrane is ruptured by a brief pulse of suction to establish the whole-cell configuration.
 - Cells are held at a holding potential of -120 mV.
 - Sodium currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 50 ms).
 - To study use-dependent block, a train of depolarizing pulses (e.g., 20 pulses at 2 Hz) is applied.
- Drug Application: **Rad 243** is dissolved in the external solution to the desired concentration and applied to the cell via a perfusion system.
- Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. Data are analyzed to determine the effects of **Rad 243** on peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of block.

Single-Channel Recording

This technique allows for the observation of the activity of individual sodium channels.

Detailed Methodology:

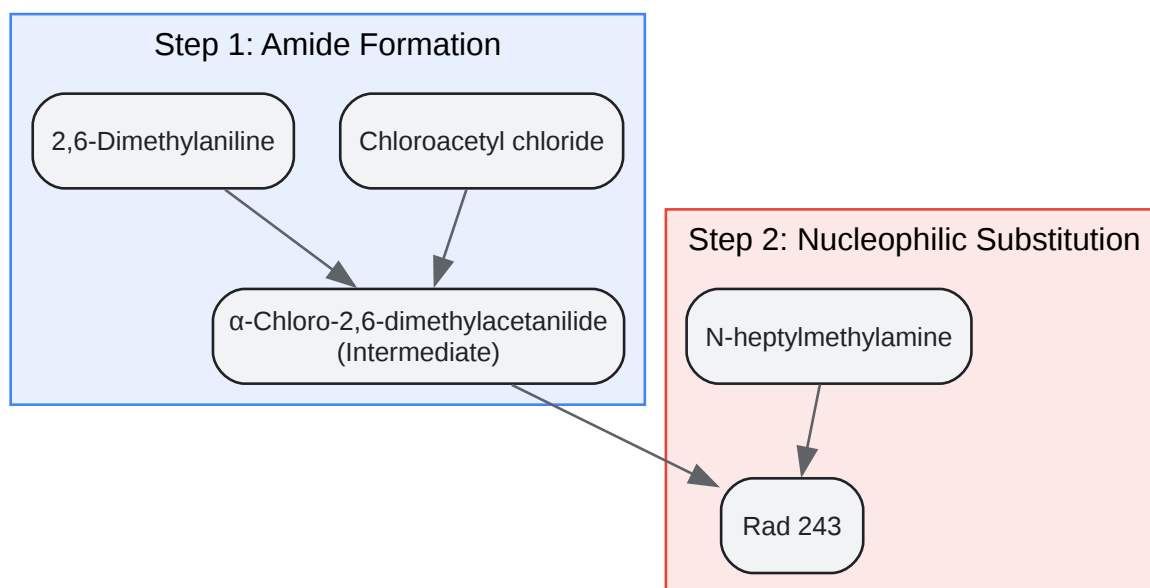
- **Cell and Electrode Preparation:** As described for whole-cell patch-clamp, but with higher resistance pipettes (5-10 MΩ).
- **Recording Configuration:** The cell-attached or inside-out patch configuration is used. A gigaohm seal is formed, but the membrane patch is not ruptured.
- **Recording Procedure:**
 - The patch of membrane is held at a specific potential.
 - Channel openings are observed as discrete steps in the recorded current.
- **Data Analysis:** The amplitude of single-channel currents, the open probability (P_o), and the mean open time are analyzed to determine the effect of **Rad 243** on the gating of individual channels. The study by Grant et al. (2000) found that **Rad 243** reduced the mean open time of single channels.

Synthesis

While a specific, detailed synthesis protocol for **Rad 243** is not publicly available, its structure as a lidocaine derivative suggests a likely synthetic route. The synthesis of lidocaine and its analogs typically involves a two-step process:

- **Amide Formation:** Reaction of an aniline derivative (in this case, 2,6-dimethylaniline) with an α -halo acetyl chloride (such as chloroacetyl chloride) to form an α -chloro acetanilide intermediate.
- **Nucleophilic Substitution:** Reaction of the α -chloro acetanilide intermediate with a secondary amine (in this case, N-heptylmethylamine) to yield the final product.

Proposed Synthesis Pathway:



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Caption: Proposed two-step synthesis of **Rad 243**.

Conclusion

Rad 243 is a valuable research tool for studying the structure and function of voltage-gated sodium channels. Its potent, use-dependent blocking properties make it a subject of interest in the field of antiarrhythmic drug discovery. The experimental protocols and data presented in this guide provide a foundation for further investigation into the pharmacological and therapeutic potential of **Rad 243** and related compounds. Further research is warranted to fully elucidate its physicochemical properties and to explore its efficacy and safety in preclinical models.

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References

- 1. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Rad 243: An In-depth Technical Guide to a Potent Sodium Channel Blocker]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680495#rad-243-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1680495#rad-243-chemical-structure-and-properties)

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